Product packaging for 1-Bromo-2-ethynylbenzene(Cat. No.:CAS No. 766-46-1)

1-Bromo-2-ethynylbenzene

Cat. No.: B014331
CAS No.: 766-46-1
M. Wt: 181.03 g/mol
InChI Key: RVDOYUFNRDGYGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance as a Versatile Synthetic Building Block

The presence of both a bromo group and an ethynyl (B1212043) group allows for selective and sequential reactions. cymitquimica.com The ethynyl group can participate in reactions such as Sonogashira coupling, a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. sigmaaldrich.comvulcanchem.com This reaction is fundamental in creating larger, more intricate molecular frameworks. For instance, 1-bromo-2-ethynylbenzene can be coupled with various aryl halides to produce a diverse range of substituted diphenylacetylenes. chemicalbook.com

The bromine atom, on the other hand, can be used in a variety of coupling reactions, including Suzuki and Stille couplings, or it can be a site for the introduction of other functional groups. cymitquimica.com This versatility allows chemists to construct complex molecular architectures step-by-step. For example, researchers have used this compound in the synthesis of indolo[1,2-f]phenanthridines, which are of interest for their potential applications in organic materials and as bioactive molecules. rsc.org

Relevance in the Synthesis of Complex Molecules

The unique reactivity of this compound makes it an essential precursor for a variety of complex organic molecules. It has been utilized in the synthesis of:

Heterocyclic Compounds: These are cyclic compounds containing atoms of at least two different elements in their rings. This compound has been a starting material for creating complex heterocyclic systems like benzothiophenes and siloles. researchgate.net It has also been used to synthesize β-carbolin-1-ones, which are precursors to biologically active compounds. acs.org

Polycyclic Aromatic Hydrocarbons (PAHs): The structure of this compound lends itself to the construction of larger aromatic systems through annulation reactions, where a new ring is fused onto the existing benzene (B151609) ring.

Conjugated Polymers: The ethynyl group can be polymerized to create materials with interesting electronic and optical properties. rsc.org These polymers have potential applications in electronics and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Br B014331 1-Bromo-2-ethynylbenzene CAS No. 766-46-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br/c1-2-7-5-3-4-6-8(7)9/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDOYUFNRDGYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345140
Record name 1-Bromo-2-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-46-1
Record name 1-Bromo-2-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2-ethynylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Historical Context and Early Applications

While detailed historical accounts of its initial synthesis are not extensively documented in readily available literature, the development of synthetic methods for compounds like 1-bromo-2-ethynylbenzene is closely tied to the advancement of cross-coupling reactions in the latter half of the 20th century. The Sonogashira reaction, discovered in 1975, was a pivotal moment that unlocked the synthetic potential of terminal alkynes like this compound.

Early synthetic routes to similar compounds, such as 1-bromo-2-fluorobenzene, involved modifications of established reactions like the Schiemann reaction. orgsyn.org The synthesis of haloalkynes often involves the reaction of a terminal alkyne with a halogenating agent. rsc.org One common method for preparing this compound involves the Sonogashira coupling of a suitable dihalobenzene with a protected acetylene (B1199291), followed by deprotection. researchgate.net

Applications in the Synthesis of Advanced Organic Materials and Bioactive Compounds

Precursor for Heterocyclic Compounds Synthesis

The ortho-disposed bromo and ethynyl (B1212043) functionalities on the benzene (B151609) ring of 1-bromo-2-ethynylbenzene provide a powerful platform for constructing a variety of heterocyclic systems. Through carefully chosen reaction sequences, chemists can forge new rings containing nitrogen, sulfur, or phosphorus, often leading to fused polycyclic structures with significant chemical and biological interest.

The terminal alkyne group of this compound is an ideal participant in one of the most reliable and widely used reactions in modern chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). scispace.comlookchem.com This reaction, a cornerstone of "click chemistry," facilitates the regioselective formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions with high efficiency.

By reacting this compound with a variety of organic azides (R-N₃) in the presence of a copper(I) catalyst, a series of 1-(2-bromophenyl)-4-aryl/alkyl-1H-1,2,3-triazoles can be synthesized. This transformation is highly modular, as the properties of the final molecule can be easily tuned by varying the 'R' group on the azide (B81097) starting material. nih.govacs.org The resulting triazole products retain the bromo substituent, which can be used as a handle for further synthetic modifications, such as cross-coupling reactions, to introduce additional complexity. The general scheme for this reaction is presented below.

Reactant 1Reactant 2CatalystProduct
This compoundOrganic Azide (R-N₃)Copper(I)1-(2-bromophenyl)-4-substituted-1H-1,2,3-triazole

This table outlines the general Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction involving this compound.

This compound serves as a key starting material for the synthesis of more complex heterocycles incorporating elements like sulfur and phosphorus. These atoms can impart unique electronic and structural properties to the resulting molecules.

A notable application is in the synthesis of phosphorus-containing fused systems. For instance, this compound is a crucial reactant in the multi-step synthesis of ladder-type benzophospholo[3,2-b]indole (BPI) derivatives. The synthesis begins with a Sonogashira-Hagihara coupling reaction between this compound and N-(2-iodophenyl)aniline to produce a diarylethyne intermediate. This intermediate then undergoes further transformations, including cyclization and bromination, to build the complex heterocyclic framework that incorporates a phosphole ring fused with a pyrrole (B145914) ring.

Furthermore, this compound can be utilized in the synthesis of sulfur-containing heterocycles. It is a precursor for producing 1-(2-bromophenyl)-2-(dibenzo[b,d]thiophen-4-yl)ethanone, a complex ketone that contains the dibenzothiophene (B1670422) scaffold, a sulfur heterocycle of interest in materials science. chemicalbook.com

The strategic placement of the reactive alkyne and bromide groups in this compound makes it an excellent substrate for cascade reactions that build fused-ring systems. These reactions often involve an initial intermolecular coupling followed by an intramolecular cyclization.

The synthesis of the aforementioned benzophospholo[3,2-b]indole (BPI) system is a prime example. After the initial Sonogashira coupling of this compound, a subsequent copper-catalyzed cyclization step is employed to form the fused indole (B1671886) ring system. This demonstrates a powerful strategy where both reactive sites of the starting material are used sequentially to construct a polycyclic aromatic compound. Such fused systems are of great interest due to their rigid structures and potential applications in organic electronics and bioimaging.

Starting MaterialKey ReactionsFused-Ring Product
This compound1. Sonogashira-Hagihara Coupling2. Copper-Catalyzed CyclizationBenzophospholo[3,2-b]indole (BPI) derivative

This table summarizes the synthesis of a fused-ring system starting from this compound.

Building Block for Conjugated Systems and Polymers

The structure of this compound, containing both an sp-hybridized carbon-carbon triple bond and an sp²-hybridized carbon-bromine bond on an aromatic ring, makes it an ideal monomer for the synthesis of conjugated organic materials. These materials, characterized by alternating single and multiple bonds, often exhibit interesting electronic and photophysical properties.

Oligo(phenyleneethynylene)s (OPEs) and their corresponding polymers are a major class of conjugated materials investigated for applications in molecular wires, sensors, and organic light-emitting diodes (OLEDs). mdpi.com The Sonogashira cross-coupling reaction is the most powerful and widely used method for constructing the alternating phenylene and ethynylene units that form the backbone of these materials. mdpi.com

This compound is an archetypal "AB-type" monomer for Sonogashira polymerization. The aryl bromide ('A' functionality) on one molecule can react with the terminal alkyne ('B' functionality) of another molecule in a repetitive fashion to build up a long polymer chain. This step-growth polymerization, catalyzed by palladium and copper complexes, allows for the creation of poly(ortho-phenyleneethynylene). The ortho-linkage forces a specific helical or contorted conformation upon the polymer chain, which can influence its solubility and solid-state packing, properties that are critical for device performance.

Ladder polymers are a special class of macromolecules with a double-stranded backbone, consisting of an uninterrupted series of fused rings. nih.gov This architecture results in exceptional rigidity and conformational stability compared to single-stranded polymers, which is highly desirable for applications in high-performance organic electronics.

This compound has been successfully incorporated into the synthesis of ladder-type π-conjugated compounds. As previously mentioned, it is a key precursor to benzophospholo[3,2-b]indole (BPI) derivatives. These molecules are considered ladder-type compounds because the phosphole and pyrrole rings are directly fused, creating a rigid, planar, and extended π-system. The synthesis leverages the reactivity of this compound to build the initial carbon framework, which is then elaborated through cyclization reactions to complete the ladder structure.

Polymer Synthesis via Tandem Reactions

Tandem reactions, which involve the sequential formation of multiple chemical bonds in a single synthetic operation, offer an efficient strategy for the synthesis of complex polymers. While the direct tandem polymerization of this compound itself is not extensively documented in dedicated studies, the principles of tandem catalysis using similar haloalkyne monomers provide a clear framework for its potential applications.

The Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a foundational method in the synthesis of conjugated polymers. wikipedia.orglibretexts.orgnih.gov In a hypothetical tandem polymerization scenario, this compound could first undergo a Sonogashira coupling at its ethynyl group with another bifunctional monomer. The bromo group would remain available for a subsequent polymerization step, such as another cross-coupling reaction, leading to the formation of a polymer chain. This approach allows for the creation of well-defined polymer structures.

For instance, a tandem process could involve an initial intermolecular Sonogashira coupling followed by an intramolecular cyclization, a strategy that has been employed to create complex heterocyclic structures within polymer backbones. The reactivity of the bromo and ethynyl groups can be selectively addressed by careful choice of catalysts and reaction conditions.

Reaction Type Functional Group Utilized Potential Polymer Structure
Sonogashira CouplingEthynyl and BromoPoly(phenylene ethynylene) derivatives
Tandem Sonogashira/CyclizationEthynyl and BromoPolymers with heterocyclic repeating units

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is a recognized intermediate in the preparation of pharmaceutical and agrochemical compounds. guidechem.com Its structure provides a scaffold that can be readily modified to produce a wide array of derivatives with potential biological activity.

Design and Synthesis of Pharmacophores

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The this compound framework offers a versatile platform for the design and synthesis of novel pharmacophores. The aryl ring provides a rigid core, while the bromo and ethynyl substituents serve as handles for introducing various functional groups, thereby tuning the steric and electronic properties of the molecule to match the requirements of a specific biological target.

The development of a pharmacophore model often involves identifying common structural features in a series of active compounds. nih.govdovepress.commdpi.com The 2-bromophenylacetylene moiety can be incorporated into a lead compound and subsequently modified. For example, the ethynyl group can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach diverse molecular fragments. nih.gov The bromo group can be functionalized through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce further diversity. This modular approach allows for the systematic exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity for a target protein.

Pharmacophore Feature Contribution from this compound Potential Interactions
Aromatic RingBenzene ringπ-π stacking, hydrophobic interactions
Hydrogen Bond Acceptor/DonorIntroduced via functionalization of bromo/ethynyl groupHydrogen bonding with receptor
Hydrophobic GroupBenzene ring and attached substituentsHydrophobic interactions

Development of Biologically Active Analogues

The synthesis of biologically active analogues of known drugs or natural products is a common strategy in drug discovery to improve efficacy, selectivity, and pharmacokinetic properties. This compound serves as a valuable starting material for generating such analogues.

For instance, the 2-bromophenylacetylene scaffold can be used to construct analogues of natural products that exhibit anticancer or antimicrobial properties. The bromo- and ethynyl- functionalities allow for the introduction of various substituents that can mimic the key interactions of the parent compound with its biological target. This approach has been used in the synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules. researchgate.net

An example of a synthetic transformation utilizing this compound is its use in the synthesis of 1-(2-bromophenyl)-2-(dibenzo[b,d]thiophen-4-yl)ethanone, demonstrating its utility in constructing complex aromatic systems. chemicalbook.com Furthermore, derivatives of bromo-substituted aromatic compounds have shown potential as enzyme inhibitors, highlighting the importance of the bromine atom in modulating biological activity. nih.gov

Compound Class Synthetic Utility of this compound
Heterocyclic CompoundsPrecursor for ring formation via cyclization reactions.
Enzyme InhibitorsScaffold for introducing functional groups that interact with active sites.
Complex Aromatic SystemsBuilding block in multi-step syntheses.

Computational Studies and Theoretical Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been extensively employed to investigate the electronic structure and reactivity of 1-bromo-2-ethynylbenzene. These calculations provide valuable insights into reaction mechanisms, selectivity, and the energetic landscapes of chemical processes.

DFT calculations have been instrumental in elucidating the mechanisms of various reactions involving this compound and related compounds. For instance, in the context of 1,3-dipolar cycloaddition reactions, DFT studies have been used to analyze the reaction between azides and alkynes like 4-bromo-2-chloro-1-ethynylbenzene. growingscience.comresearchgate.net These studies reveal a one-step mechanism with an asynchronous transition state. growingscience.comresearchgate.net The calculations also help in understanding the electronic character of the reactants, identifying the nucleophilic and electrophilic partners in the reaction. growingscience.comresearchgate.net

In the radical silylzincation of aryl-substituted alkynes, DFT calculations have been used to explore the reaction pathway. doi.org For a related compound, 2-ethynylanisole, the calculations show that the addition of a silyl (B83357) radical to the alkyne has a low activation energy, suggesting an irreversible radical addition step. doi.org DFT has also been applied to understand the thermal rearrangements of related systems like o-ethynyltoluene, revealing competitive reaction pathways. unh.edu

A key application of DFT is the prediction of regioselectivity and stereoselectivity in reactions involving this compound. In the silylzincation of aryl-substituted acetylenes, DFT calculations have successfully explained the observed trans-stereoselectivity. doi.org By analyzing the transition state structures for both cis- and trans-silylzincation, a significant energy difference was found, favoring the trans product. doi.org The activation strain model has been used to decompose the activation energy into distortion and interaction energies, providing a deeper understanding of the origins of this selectivity. doi.org

Similarly, in nickel-catalyzed reductive-Heck reactions, DFT calculations have confirmed the experimentally proposed mechanism for regio- and stereoselectivity. acs.org For 1,3-dipolar cycloaddition reactions, local reactivity indices derived from DFT can predict the formation of specific regioisomers, such as the 1,4-triazole. growingscience.comresearchgate.net However, it is also noted that analysis of activation energies may sometimes predict a different, more thermodynamically stable isomer, highlighting the importance of considering both kinetic and thermodynamic control. growingscience.comresearchgate.net

DFT calculations allow for the detailed investigation of transition state geometries and the calculation of energy barriers, which are crucial for understanding reaction kinetics. In the radical silylzincation of 2-ethynylanisole, two distinct transition states, TSE and TSZ, were identified for the cis- and trans-silylzincation pathways, respectively. doi.org The calculations revealed a significantly lower energy barrier for the trans pathway (TSZ), consistent with the experimental outcome. doi.org The geometries of these transition states, including bond lengths and angles, provide a picture of the reaction at its highest energy point. doi.org

In the 1,3-dipolar cycloaddition of an azide (B81097) with 4-bromo-2-chloro-1-ethynylbenzene, DFT calculations determined the activation energy barriers for the formation of both 1,4- and 1,5-triazole adducts, both in the gas phase and in the presence of a solvent. growingscience.com This information is vital for predicting which product is kinetically favored. growingscience.com

Table 1: Calculated Energy Barriers for Silylzincation of 2-Ethynylanisole

Transition State Pathway Energy Barrier (kcal/mol)
TSZ trans-silylzincation 15.8
TSE cis-silylzincation 30.3

Data sourced from a computational study on the silylzincation of aryl-substituted alkynes. doi.org

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not extensively reported in the provided search results, this computational technique is generally valuable for studying the dynamic behavior of molecules. For analogous systems, MD simulations, often using force fields like AMBER, can be employed to perform conformational analysis and identify low-energy conformers. This is particularly useful for understanding the influence of molecular flexibility on reactivity.

Structure-Reactivity Relationship Studies

Computational studies are pivotal in establishing structure-reactivity relationships. DFT-derived descriptors, such as global and local reactivity indices, provide a quantitative measure of a molecule's reactivity. For instance, in the cycloaddition reaction involving 4-bromo-2-chloro-1-ethynylbenzene, the calculated global reactivity indices identified the azide as the nucleophile and the alkyne as the electrophile. growingscience.com The hardness of a molecule, which is a measure of its resistance to chemical reaction, can also be calculated. growingscience.com A lower hardness value for the azide compared to the alkyne indicated its higher reactivity. growingscience.com

Furthermore, computational studies on related phosphonium (B103445) salts derived from bromoacetylenes have been used to complement experimental structural and reactivity data. cdnsciencepub.com These integrated experimental and computational approaches provide a more complete understanding of how the structure of a molecule dictates its chemical behavior.

Advanced Spectroscopic and Analytical Characterization of 1 Bromo 2 Ethynylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 1-bromo-2-ethynylbenzene and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons on the aromatic ring typically appear as multiplets in the range of δ 7.1 to 7.7 ppm. The acetylenic proton is a singlet and resonates further upfield. For instance, in a derivative, 1-bromo-2-(p-tolylethynyl)benzene, the aromatic protons are observed as multiplets and doublets between δ 7.25 and 7.70 ppm, while the methyl group protons of the tolyl substituent appear as a singlet around δ 2.36 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. For 1-bromo-2-(p-tolylethynyl)benzene, the carbon signals are observed across a wide range, with the aromatic and acetylenic carbons appearing between δ 89.0 and 141.1 ppm, and the methyl carbon at approximately δ 22.5 ppm. rsc.org The specific chemical shifts are sensitive to the solvent used, with spectra commonly recorded in deuterated acetone (B3395972) ((CD₃)₂CO) or chloroform (B151607) (CDCl₃). rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

Compound Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
1-Bromo-2-(phenylethynyl)benzene (CD₃)₂CO 7.72 (m, 1H), 7.64 (m, 1H), 7.59 (m, 2H), 7.44 (m, 4H), 7.34 (m, 1H) 135.2, 134.4, 133.3, 131.9, 130.8, 130.5, 129.5, 126.9, 126.8, 124.6, 95.6, 89.6
1-Bromo-2-(p-tolylethynyl)benzene (CD₃)₂CO 7.70 (d, J=8.1, 1H), 7.62 (d, J=7.6, 1H), 7.48 (d, J=8.1, 2H), 7.41 (m, 1H), 7.31 (m, 1H), 7.25 (d, J=7.8, 2H), 2.36 (s, 3H) 141.1, 135.1, 134.4, 133.3, 131.7, 131.2, 129.4, 127.2, 126.8, 121.6, 95.9, 89.0, 22.5
1-Bromo-4-((4-methoxyphenyl)ethynyl)benzene CDCl₃ 7.48-7.44 (m, 4H), 7.37-7.35 (m, 2H), 6.89-6.86 (m, 2H), 3.83 (s, 3H) 159.8, 133.1, 132.9, 131.6, 122.6, 122.1, 115.0, 114.1, 90.6, 87.1, 55.3

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 180. nih.gov Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), a characteristic [M+2]⁺ peak at m/z 182 is also present with nearly equal intensity. nih.gov The fragmentation pattern can provide further structural information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For example, the HRMS data for a derivative, (E)-1-(1-bromo-2-(methylsulfonyl)vinyl)-4-methoxybenzene, was calculated as 289.9612 and found to be 289.9613, confirming its elemental composition of C₁₀H₁₁O₃BrS. publish.csiro.au This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands. A key feature is the stretching vibration of the C≡C triple bond, which typically appears around 2100 cm⁻¹. vulcanchem.com Additionally, the C-H stretch of the terminal alkyne is observed near 3300 cm⁻¹. Aromatic C-H stretching vibrations are also present.

Chromatographic Techniques for Analysis and Purification (GC, GC-MS, Column Chromatography)

Chromatographic techniques are indispensable for the analysis and purification of this compound and its derivatives.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to assess the purity of this compound, with a reported purity of over 98.0% available commercially. tcichemicals.com When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of components in a mixture. The retention time from the GC and the mass spectrum from the MS provide a powerful combination for identifying the compound and any impurities. For example, the GC-MS analysis of a derivative, 1-bromo-4-((3,5-dimethylphenyl)ethynyl)benzene, showed the molecular ion peaks (M+) at m/z 284 and 286, corresponding to the two bromine isotopes. rsc.org

Column Chromatography: Column chromatography is a standard method for the purification of this compound and its derivatives on a preparative scale. rsc.orggoogle.com Silica gel is a common stationary phase, and the mobile phase is typically a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). rsc.orgpublish.csiro.au The choice of solvent system is crucial for achieving good separation of the desired product from starting materials and byproducts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Bromo-2-ethynylbenzene, and how can its purity be optimized?

  • Methodological Answer : The compound is synthesized via halogenation of 2-ethynylbenzene precursors, with a reported yield of 85% using optimized bromination conditions. Key steps include controlling reaction temperature (e.g., 0–5°C) to minimize side reactions and using anhydrous solvents to prevent hydrolysis. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient), followed by spectroscopic validation (¹H/¹³C NMR, IR) to confirm structural integrity .

Q. What spectroscopic and computational methods are used to characterize this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm) and the ethynyl proton (δ 3.1 ppm). IR confirms C≡C stretching (~2100 cm⁻¹) and C-Br bonds (~600 cm⁻¹).
  • Computational : PubChem-derived InChI (e.g., InChI=1S/C8H5Br/c9-7-6-8-4-2-1-3-5-8/h1-5H) and SMILES (Brc1ccccc1C#C) validate geometry via density functional theory (DFT) simulations .

Q. How is this compound utilized as a building block in organic synthesis?

  • Methodological Answer : The bromo and ethynyl groups enable cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura). For example:

  • Sonogashira Coupling : React with aryl halides to form biaryl alkynes, using Pd(PPh₃)₄/CuI catalysis in amine solvents.
  • Cycloadditions : Participate in Huisgen azide-alkyne click chemistry for triazole formation .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in transformations involving this compound?

  • Methodological Answer :

  • Oxidants/Reductants : KMnO₄ selectively oxidizes alkynes to diketones, while LiAlH₄ reduces them to alkenes.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Pd-catalyzed coupling efficiency by stabilizing intermediates.
  • Contradiction Resolution : Conflicting product distributions (e.g., dimerization vs. cross-coupling) are analyzed via kinetic studies and LC-MS monitoring .

Q. What strategies address contradictory spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Triangulation : Cross-validate NMR/IR with high-resolution mass spectrometry (HRMS) and X-ray crystallography.
  • Dynamic NMR : Resolve rotational barriers in sterically hindered derivatives (e.g., ortho-substituted analogs).
  • Computational Alignment : Compare experimental spectra with DFT-predicted chemical shifts (Gaussian/B3LYP) .

Q. How can this compound be integrated into bioactive molecule development?

  • Methodological Answer :

  • Enzyme Inhibition : Functionalize the ethynyl group with pharmacophores (e.g., sulfonamides) and screen against target enzymes (e.g., kinases) via fluorescence polarization assays.
  • SAR Studies : Synthesize analogs (e.g., 1-Bromo-2-(propynyl)benzene) to correlate substituent effects with IC₅₀ values.
  • In Vivo Testing : Use radiolabeled (¹⁴C/³H) derivatives for biodistribution studies in model organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2-ethynylbenzene
Reactant of Route 2
1-Bromo-2-ethynylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.